1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Analgesic Pain Research 5-Oxopyrrolidine

This 4-ethoxyphenyl-substituted 5-oxopyrrolidine-3-carboxylic acid is a strategically differentiated building block for medicinal chemistry. The electron-donating ethoxy substituent offers a halogen-free alternative to bromo- and fluoro- analogs, with intermediate lipophilicity (cLogP ~2.3) that avoids CYP inhibition and environmental persistence liabilities. Evidence confirms N1-aromatic substitution enhances analgesic potency, while related analogs show anti-staphylococcal (MIC 3.9 μg/mL) and sub-micromolar anticancer activity. Choose this scaffold for definitive SAR mapping across pain, oncology, and anti-infective programs.

Molecular Formula C13H15NO4
Molecular Weight 249.26 g/mol
CAS No. 38160-04-2
Cat. No. B1607949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
CAS38160-04-2
Molecular FormulaC13H15NO4
Molecular Weight249.26 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)O
InChIInChI=1S/C13H15NO4/c1-2-18-11-5-3-10(4-6-11)14-8-9(13(16)17)7-12(14)15/h3-6,9H,2,7-8H2,1H3,(H,16,17)
InChIKeyZKFRIZLJBPRXKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid: Procurement-Ready Building Block


1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 38160-04-2) is a 5-oxopyrrolidine-3-carboxylic acid derivative featuring a 4-ethoxyphenyl substituent at the N1 position, with molecular formula C₁₃H₁₅NO₄ and molecular weight 249.26 g/mol . It is commercially available as a research-grade building block from multiple suppliers with purities typically ranging from 95% to 98%, making it procurement-accessible for pharmaceutical and organic synthesis applications .

Why 1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Cannot Be Simply Substituted by In-Class Analogs


Within the 1-substituted 5-oxopyrrolidine-3-carboxylic acid scaffold, the nature of the N1-substituent dictates both the magnitude and spectrum of biological activity [1]. Systematic studies across this chemical series demonstrate that the aromatic or heterocyclic radical at the 1-position modulates analgesic and antihypoxic potency, with aromatic substituents conferring enhanced activity relative to aliphatic counterparts [1]. Furthermore, substitution patterns on the aryl ring — including halogenation, hydroxylation, and alkoxylation — profoundly influence anticancer potency, selectivity, and antimicrobial spectrum [2][3]. Therefore, the 4-ethoxyphenyl moiety in the target compound cannot be arbitrarily replaced with other aryl or heteroaryl groups without fundamentally altering the biological profile and research reproducibility of the resulting derivative.

Comparative Evidence: Quantified Differentiation of 1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid


Aromatic 1-Position Substituents Confer Enhanced Analgesic Activity

A systematic structure-activity relationship study of 1-substituted 5-oxopyrrolidine-3-carboxylic acids demonstrated that compounds bearing aromatic or heterocyclic substituents at the 1-position exhibit superior analgesic activity compared to those with aliphatic substituents [1]. The target compound's 4-ethoxyphenyl group falls within this higher-activity aromatic category, supporting its preferential selection over aliphatic-substituted analogs in analgesic screening programs.

Analgesic Pain Research 5-Oxopyrrolidine

Aromatic 1-Position Substituents Enhance Antihypoxic Activity

In the same study, 1-substituted 5-oxopyrrolidine-3-carboxylic acids were evaluated for antihypoxic effects in vivo [1]. The study concluded that antihypoxic activity was similarly greater for compounds containing aromatic or heterocyclic substituents at the 1-position relative to those with aliphatic substituents. The target compound's 4-ethoxyphenyl aromatic moiety positions it within this higher-activity class.

Antihypoxic Ischemia 5-Oxopyrrolidine

Phenyl Ring Substitution Pattern Dictates Anticancer Potency and Selectivity in 5-Oxopyrrolidine-3-carboxylic Acid Series

A comprehensive study of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives revealed that phenyl ring substitution patterns substantially influence anticancer activity across multiple cell lines [1]. Hydrazone derivatives with specific arylidene moieties exhibited IC₅₀ values in the low micromolar to sub-micromolar range, with pronounced cell line selectivity. Notably, compound 9f (bearing N′-(4-methylbenzylidene)) was the most cytotoxic against PPC-1 prostate adenocarcinoma and A375 melanoma cells, while compound 9e (bearing N′-(4-bromobenzylidene)) exhibited the strongest inhibition of cell migration in wound healing assays [1]. This demonstrates that even minor modifications to aryl substitution patterns produce divergent activity profiles.

Anticancer Cytotoxicity Structure-Activity Relationship

N1-Aryl Substitution Enables Potent Antibacterial Activity Against Gram-Positive Pathogens

A library of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives demonstrated potent antibacterial activity against clinically relevant Gram-positive strains [1]. The benzylidene hydrazone derivative exhibited MIC of 3.9 μg/mL against S. aureus ATCC 9144, outperforming the control antibiotic cefuroxime (MIC = 7.8 μg/mL) by a factor of two [1]. Additionally, the 5-nitrothien-2-yl hydrazone surpassed cefuroxime against nearly all strains tested [1]. These findings establish that N1-aryl-substituted 5-oxopyrrolidine-3-carboxylic acid derivatives possess intrinsically exploitable antibacterial activity.

Antibacterial Antimicrobial Resistance 5-Oxopyrrolidine

Para-Ethoxy Substitution Provides Distinct Physicochemical Profile Compared to Halogenated Analogs

The 4-ethoxyphenyl moiety in the target compound confers a distinct lipophilicity and electronic profile compared to halogenated analogs such as 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 91348-51-5) or 1-(2,4-difluorophenyl) derivatives [1]. The ethoxy group (cLogP contribution ~+0.4) provides moderate lipophilicity enhancement without the heavy atom effects of bromine (MW increase of ~35 Da, cLogP contribution ~+0.8) or the strong electron-withdrawing character of fluorine. This differentiated physicochemical signature affects membrane permeability, metabolic stability, and formulation behavior, making the 4-ethoxyphenyl derivative a strategically distinct choice within the 5-oxopyrrolidine-3-carboxylic acid series.

Lipophilicity Solubility Drug-likeness

Commercially Available with Documented Purity for Reproducible Research

The target compound is commercially available from multiple reputable vendors with specified purity grades suitable for research applications. Suppliers report purities of 95% [1], 97% , and ≥98% , with documented molecular characterization. This multi-vendor availability and quality documentation ensures procurement reliability and experimental reproducibility, which are critical considerations for research programs requiring consistent material supply.

Purity Quality Control Procurement

Research and Industrial Application Scenarios for 1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid


Analgesic Drug Discovery: Lead Generation from Aromatic 5-Oxopyrrolidine Scaffolds

Investigators pursuing novel non-opioid analgesics should prioritize the target compound over aliphatic-substituted analogs. Class-level evidence demonstrates that 1-substituted 5-oxopyrrolidine-3-carboxylic acids bearing aromatic substituents exhibit enhanced analgesic activity in vivo [1]. The 4-ethoxyphenyl derivative provides a structurally defined aromatic entry point for SAR exploration, with documented synthesis routes enabling rapid derivatization to hydrazides, amides, and esters for activity optimization. This scaffold is particularly suited for programs seeking to establish preliminary analgesic SAR before committing to extensive medicinal chemistry campaigns.

Antibacterial Lead Optimization: Expanding SAR Beyond Hydroxy-Methylphenyl Analogs

Given that 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have demonstrated potent anti-staphylococcal activity, with MIC values as low as 3.9 μg/mL against S. aureus (2-fold more potent than cefuroxime) [1], researchers should evaluate the target compound's 4-ethoxyphenyl scaffold as a comparator series. The distinct electronic and lipophilic properties of the ethoxy substituent relative to the hydroxyl-methylphenyl pattern may differentially affect Gram-positive/Gram-negative selectivity, biofilm penetration, and resistance profile. This compound is appropriate for antibacterial SAR studies where systematic variation of N1-aryl substituents is required to map pharmacophore requirements.

Anticancer SAR: Probing Substituent Effects on Cytotoxicity and Selectivity

Studies on structurally related 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have revealed that specific arylidene hydrazone modifications yield compounds with sub-micromolar IC₅₀ values against prostate cancer (PPC1) and melanoma (A375) cell lines, with evidence of cancer cell selectivity over fibroblasts [1]. The target compound's 4-ethoxyphenyl scaffold represents a distinct chemical series within this framework, offering researchers a comparator with different electronic (electron-donating vs. electron-withdrawing) and lipophilic properties. This compound is well-suited for comparative SAR studies designed to delineate how N1-aryl substitution patterns influence cytotoxicity, selectivity, and anti-migratory activity across diverse cancer indications.

Physicochemical Property Optimization: Balancing Lipophilicity Without Halogens

For medicinal chemistry programs requiring scaffolds with moderate lipophilicity (target cLogP ~3-4) while avoiding halogen-associated liabilities (e.g., CYP inhibition, environmental persistence, heavy atom effects), the 4-ethoxyphenyl derivative offers a strategically differentiated option [1]. Relative to the 4-bromophenyl analog (MW = 284.11, higher lipophilicity) and 2,4-difluorophenyl analog (MW = 225.19, strong electron-withdrawing character), the ethoxy substituent provides an intermediate physicochemical profile with the added benefit of metabolic liability distinct from halogenated systems. This compound is appropriate for lead optimization workflows where balanced ADME properties are prioritized alongside target potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.